molecular formula C14H21ClN2O2 B1456310 N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1220033-86-2

N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

Cat. No. B1456310
M. Wt: 284.78 g/mol
InChI Key: YBTPMTXFHDMDKJ-UHFFFAOYSA-N
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Description

“N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 2064217-79-2 . It is also known as "Acetamide, N-[4-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1)" . The compound is in solid form .

Scientific Research Applications

Pharmacological Research and Molecular Studies

The study of piperidine derivatives, which include compounds similar to N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride, is significant in pharmacological research. These compounds are often explored for their potential as therapeutic agents due to their structural diversity and the wide range of biological activities they can exhibit. Research on piperidine analogs has focused on their synthesis, characterization, and evaluation for various pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and anticancer properties.

Drug Development and Toxicity Studies

Piperidine derivatives are also a focus in the development of new drugs and in toxicity studies. For example, the evaluation of thiophene analogues for carcinogenicity involves the synthesis of compounds with structural similarities to known carcinogens to assess potential risks and biological activities (Ashby et al., 1978). Such research is crucial for identifying safer drug candidates and understanding the molecular mechanisms underlying their effects.

Environmental and Analytical Chemistry

Compounds like N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride might also find applications in environmental chemistry, particularly in the study of pollutants and their degradation products. Advanced oxidation processes (AOPs) are researched for their ability to degrade recalcitrant compounds in the environment, with studies focusing on the identification of degradation pathways and by-products. This research is essential for developing effective methods to mitigate environmental pollution and ensure ecosystem health (Qutob et al., 2022).

Antioxidant Mechanisms

The exploration of antioxidant mechanisms and the protective effects of certain compounds against oxidative stress is another area of interest. Research into the reactions of cyclic nitroxides with reactive oxygen and nitrogen species provides insights into how certain piperidine derivatives might exert protective effects in inflammatory conditions and toxicity induced by other compounds (Augusto et al., 2008).

properties

IUPAC Name

N-[4-(piperidin-4-ylmethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-2-4-14(5-3-13)18-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPMTXFHDMDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

CAS RN

1220033-86-2
Record name Acetamide, N-[4-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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